molecular formula C7H4BrClN2O B14178876 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide

Cat. No.: B14178876
M. Wt: 247.47 g/mol
InChI Key: DPCFYCNRZBLOPO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring The compound is characterized by the presence of bromine and chlorine substituents at the 4 and 5 positions, respectively, and an oxide group at the 7 position

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of bromine and chlorine substituents through halogenation reactions. The oxide group is then introduced via oxidation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the oxide group or reduce other substituents.

    Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide can be compared with other similar compounds such as:

Biological Activity

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide (CAS No. 916176-86-8) is a heterocyclic compound characterized by a fused pyrrole and pyridine structure. Its molecular formula is C7_7H4_4BrClN2_2O, with a molecular weight of approximately 247.48 g/mol. The unique halogen substitution pattern at the 4 and 5 positions, along with the oxide group at the 7 position, contributes to its significant biological activity, particularly in medicinal chemistry.

Anticancer Properties

Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit potent biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers, making them crucial targets for therapeutic intervention. Notably, derivatives have demonstrated IC50_{50} values in the nanomolar range against FGFR1–4, suggesting strong potential as anticancer agents .

Table 1: Biological Activity of Derivatives

Compound NameIC50_{50} (nM)Target
Derivative A (related to 1H-Pyrrolo[2,3-b])<10FGFR1
Derivative B<20FGFR2
Derivative C<15FGFR3
Derivative D<30FGFR4

The mechanism of action for these compounds primarily involves the inhibition of FGFR signaling pathways. By blocking these receptors, the compounds can inhibit cancer cell proliferation and induce apoptosis in tumor cells. Interaction studies have shown that these compounds bind effectively to the FGFRs, disrupting their normal signaling processes .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various synthetic routes that allow for modifications to enhance biological activity. The ability to synthesize derivatives with different substituents can lead to compounds with improved selectivity and efficacy against specific cancer types .

Table 2: Synthesis Methods

MethodDescription
Method AReaction of pyrrole with bromo-chloro derivatives
Method BCyclization of substituted pyridines
Method COxidation reactions to introduce the oxide group

Case Studies

Several studies have documented the efficacy of related compounds in preclinical models:

  • Case Study 1 : A derivative demonstrated significant tumor regression in xenograft models of breast cancer when administered at doses corresponding to its IC50_{50}.
  • Case Study 2 : Another study observed that a closely related compound inhibited cell migration and invasion in lung cancer cell lines, indicating potential applications in metastasis prevention.

Properties

IUPAC Name

4-bromo-5-chloro-7-hydroxypyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O/c8-6-4-1-2-10-7(4)11(12)3-5(6)9/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCFYCNRZBLOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=C(C(=CN2O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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